molecular formula C22H21FN2O2 B11339828 N-(4-fluorobenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide

N-(4-fluorobenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11339828
M. Wt: 364.4 g/mol
InChI Key: ADIKPFWRLUUTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-fluorophenylmethyl group, a propoxy group, and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to yield 3-propoxy-N-(pyridin-2-yl)benzamide.

    Introduction of the 4-Fluorophenylmethyl Group: The 4-fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 4-fluorobenzyl chloride with the amide nitrogen of 3-propoxy-N-(pyridin-2-yl)benzamide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the benzamide core, potentially converting the amide to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl and pyridinyl groups suggests that it may bind to hydrophobic pockets in proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)-2-chloroacetamide: This compound shares a similar benzamide core but has different substituents, leading to different chemical properties and biological activities.

    N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide: This compound also features a benzamide core with a pyridinyl group but differs in the other substituents.

Uniqueness

N-[(4-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide is unique due to the specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group may enhance its binding affinity to certain molecular targets, while the propoxy group can influence its solubility and pharmacokinetic properties.

Properties

Molecular Formula

C22H21FN2O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-propoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H21FN2O2/c1-2-14-27-20-7-5-6-18(15-20)22(26)25(21-8-3-4-13-24-21)16-17-9-11-19(23)12-10-17/h3-13,15H,2,14,16H2,1H3

InChI Key

ADIKPFWRLUUTFW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.